

3-(Pentafluorosulfanyl)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Pentafluorosulfanyl)benzaldehyde

Cat. No.: B1598041

[Get Quote](#)

An In-depth Technical Guide to **3-(Pentafluorosulfanyl)benzaldehyde**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist Introduction: The Emergence of the Pentafluorosulfanyl Moiety

In the landscape of modern medicinal and materials chemistry, the pursuit of novel functional groups that can predictably and beneficially modulate molecular properties is relentless. Among the fluorinated substituents that have garnered significant attention, the pentafluorosulfanyl (SF_5) group stands out for its unique and powerful characteristics.^[1] Often dubbed a "super-trifluoromethyl group," the SF_5 moiety is distinguished by its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.^{[1][2][3]} These attributes make it an invaluable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates and for designing advanced materials.

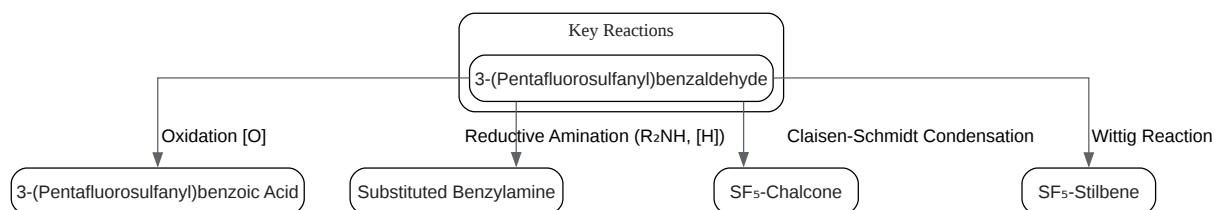
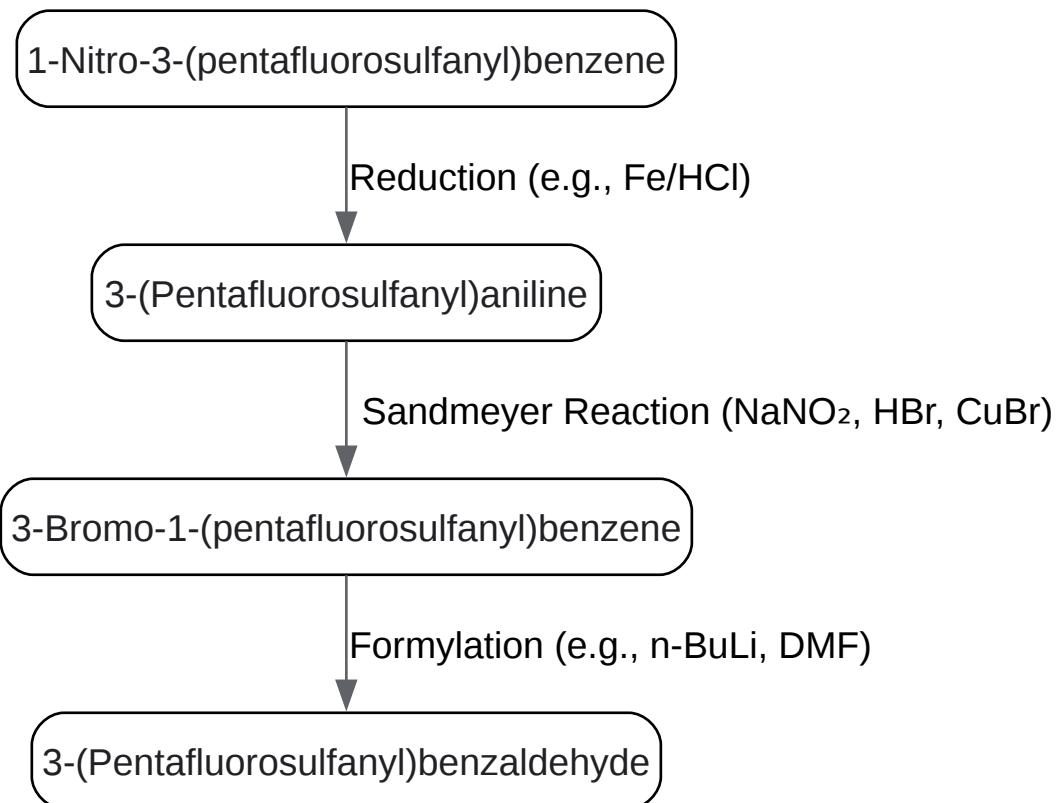
This guide provides a comprehensive technical overview of **3-(Pentafluorosulfanyl)benzaldehyde**, a key chemical intermediate that serves as a versatile building block for introducing the SF_5 group into a wide array of molecular scaffolds.^{[4][5]} We will explore its core chemical properties, established synthetic routes, characteristic reactivity, and its burgeoning applications, offering researchers and drug development professionals the foundational knowledge required to leverage this potent building block in their work.

Core Physicochemical Properties

The distinct properties of **3-(Pentafluorosulfanyl)benzaldehyde** are largely dictated by the powerful influence of the SF₅ group attached to the aromatic ring. This substituent imparts a unique combination of electronic and steric effects that differentiate it from more conventional functional groups.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ F ₅ OS	[4][6]
Molecular Weight	232.17 g/mol	[5][6]
CAS Number	401892-80-6	[6]
Appearance	Colorless liquid or crystalline solid	[4]
Melting Point	50-54°C	[4]
Boiling Point	160°C (at 0.5 mmHg)	[4]
Density	1.592 g/cm ³ (at 20°C)	[4]
Solubility	Soluble in ether, dimethylformamide, dichloromethane	[4]

The Defining Influence of the SF₅ Group



- Exceptional Electronegativity: The five highly electronegative fluorine atoms create a potent electron-withdrawing effect, making the SF₅ group one of the most electronegative functionalities used in organic chemistry, surpassing even the trifluoromethyl (CF₃) group.[1][3] This is quantitatively supported by its Hammett constant ($\sigma_m = 0.61$), which significantly influences the electronic landscape of the benzaldehyde molecule.[7]
- Enhanced Lipophilicity: Despite its strong polar nature, the SF₅ group paradoxically increases the lipophilicity of a molecule.[1][8] This property is critical in drug design, as it can enhance a compound's ability to permeate cellular membranes, potentially improving bioavailability.[1]

- Robust Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, conferring remarkable thermal and chemical stability.[1][2][9] This robustness allows **3-(Pentafluorosulfanyl)benzaldehyde** to withstand a wide range of reaction conditions without degradation of the SF₅ moiety.

Synthesis of **3-(Pentafluorosulfanyl)benzaldehyde**

The preparation of **3-(Pentafluorosulfanyl)benzaldehyde** is typically achieved through multi-step synthetic sequences starting from more readily available precursors. A well-documented route involves the transformation of 1-nitro-3-(pentafluorosulfanyl)benzene.[10]

The general workflow for this synthesis is outlined below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Pentafluorosulfanyl)benzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-(Pentafluorosulfanyl)benzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1598041#3-pentafluorosulfanyl-benzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com